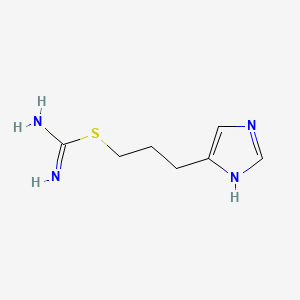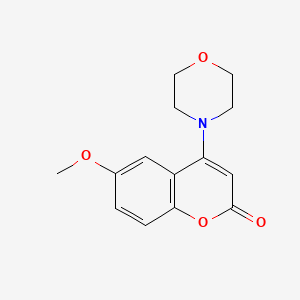
NU-7031
Vue d'ensemble
Description
NU-7031 est un puissant inhibiteur de l'enzyme protéine kinase dépendante de l'acide désoxyribonucléique (DNA-PK). Ce composé a montré une activité anticancéreuse potentielle en inhibant la réparation des cassures double brin de l'acide désoxyribonucléique (ADN), qui sont essentielles à la survie des cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de NU-7031 implique les étapes suivantes :
Matière de départ : La synthèse commence par la 6-méthoxy-4-morpholin-4-ylchromén-2-one.
Conditions réactionnelles : La réaction est généralement réalisée sous des conditions contrôlées de température et de pression afin de garantir que le produit souhaité est obtenu avec une pureté élevée.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté de 98 %.
Méthodes de production industrielle
La production industrielle de this compound implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et l'emploi de systèmes de purification automatisés afin de garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
NU-7031 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner une cétone ou un aldéhyde, tandis que la réduction peut donner un alcool .
Applications de la recherche scientifique
This compound a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la DNA-PK et ses effets sur les mécanismes de réparation de l'ADN.
Biologie : Employé en recherche pour comprendre le rôle de la DNA-PK dans les processus cellulaires tels que l'apoptose et la régulation du cycle cellulaire.
Médecine : En cours d'investigation pour son utilisation potentielle en chimiothérapie anticancéreuse en sensibilisant les cellules cancéreuses aux rayonnements et à la chimiothérapie.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme DNA-PK. Cette enzyme est impliquée dans la réparation des cassures double brin de l'ADN. En inhibant la DNA-PK, this compound empêche la réparation de ces cassures, ce qui conduit à l'accumulation de dommages à l'ADN et, en fin de compte, à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent fortement des mécanismes de réparation de l'ADN pour leur survie.
Applications De Recherche Scientifique
NU-7031 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of DNA-PK and its effects on DNA repair mechanisms.
Biology: Employed in research to understand the role of DNA-PK in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its potential use in cancer therapy by sensitizing cancer cells to radiation and chemotherapy.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mécanisme D'action
NU-7031 exerts its effects by inhibiting the enzyme DNA-PK. This enzyme is involved in the repair of DNA double-strand breaks. By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair mechanisms for survival.
Comparaison Avec Des Composés Similaires
Composés similaires
NU-7441 : Un autre inhibiteur de la DNA-PK aux propriétés anticancéreuses similaires.
KU-0060648 : Un double inhibiteur de la DNA-PK et de la phosphatidylinositol 3-kinase (PI3K).
CC-115 : Un inhibiteur de la DNA-PK et de la cible mammalienne de la rapamycine (mTOR).
Unicité
NU-7031 est unique par sa forte puissance et sa sélectivité pour la DNA-PK. Cela en fait un outil précieux pour étudier le rôle de la DNA-PK dans divers processus cellulaires et pour développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




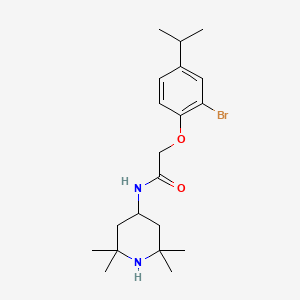
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
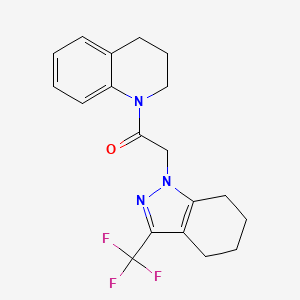

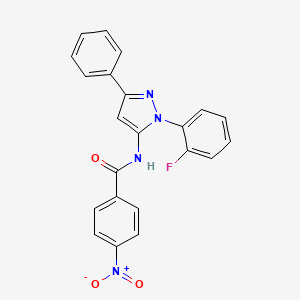

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

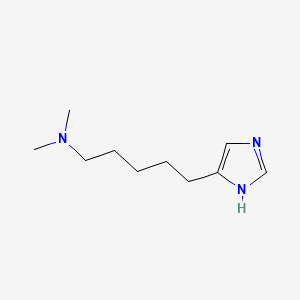
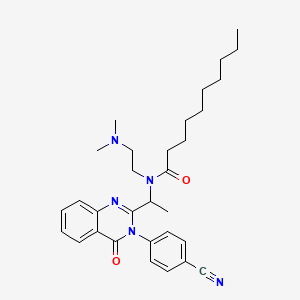
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
